molecular formula C11H21N3O4 B2410595 tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate CAS No. 1638765-18-0

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate

Cat. No.: B2410595
CAS No.: 1638765-18-0
M. Wt: 259.306
InChI Key: OHFMLBBDKHWPCU-UHFFFAOYSA-N
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Description

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique azetidine ring structure, which is a four-membered nitrogen-containing ring, and is often used in the synthesis of pharmaceuticals and other bioactive molecules.

Scientific Research Applications

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Preparation Methods

The synthesis of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the carbamimidoyl group: This step involves the addition of a carbamimidoyl group to the azetidine ring, often using reagents such as carbodiimides.

    Protection of the amine group: The tert-butyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions.

    Acetylation: The final step involves the acetylation of the compound to form the acetate ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

tert-Butyl 3-carbamimidoylazetidine-1-carboxylate acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

acetic acid;tert-butyl 3-carbamimidoylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2.C2H4O2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11;1-2(3)4/h6H,4-5H2,1-3H3,(H3,10,11);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFMLBBDKHWPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CC(C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638765-18-0
Record name acetic acid; tert-butyl 3-carbamimidoylazetidine-1-carboxylate
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